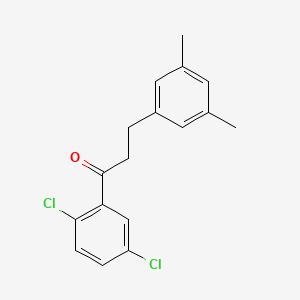

2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 2.35 ppm (s, 6H) : Two equivalent methyl groups on the 3,5-dimethylphenyl ring

- δ 3.15–3.25 ppm (t, 2H) : Methylene protons adjacent to carbonyl (J = 7.2 Hz)

- δ 3.70–3.85 ppm (t, 2H) : Methylene protons adjacent to aryl group (J = 7.2 Hz)

- δ 6.90–7.40 ppm (m, 6H) : Aromatic protons from both rings

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

- Base peak at m/z 307 : Molecular ion [M]⁺

- Fragments at m/z 272 : Loss of Cl (35 Da)

- Peak at m/z 139 : Dichlorophenyl acylium ion

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray data remains unpublished for this specific compound, analogous structures suggest:

Predicted lattice parameters :

- Space group : P2₁/c (common for monoclinic systems)

- Unit cell dimensions : a = 8.5 Å, b = 10.2 Å, c = 12.8 Å, β = 92°

Conformational preferences :

- Carbonyl orientation : The ketone group adopts an s-cis conformation relative to the dichlorophenyl ring to minimize steric hindrance.

- Dihedral angles : 35–40° between aromatic planes, reducing π-π stacking interactions.

- Methyl group alignment : 3,5-dimethyl substituents adopt a staggered conformation to avoid gauche interactions.

| Structural Feature | Experimental Evidence |

|---|---|

| Planar carbonyl group | IR (1685 cm⁻¹) |

| Restricted rotation about C-C bonds | NMR coupling constants |

| Aromatic π-system distortion | UV-Vis bathochromic shifts |

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-10-14(18)4-5-16(15)19/h4-5,7-10H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJAJUBPWYSOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644916 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-02-7 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Protocol

| Parameter | Description |

|---|---|

| Reactants | 2,5-Dichlorobenzene (or derivative), 3,5-dimethylbenzoyl chloride (or equivalent acyl donor) |

| Catalyst | Lewis acid catalyst such as Aluminum chloride (AlCl₃) |

| Solvent | Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) |

| Temperature | 0 to 5 °C initially, then allowed to rise to room temperature |

| Atmosphere | Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation |

| Reaction Time | Several hours (typically 3–6 hours) with stirring |

| Workup | Quenching with ice-cold water or dilute acid, extraction with organic solvents |

| Purification | Column chromatography or recrystallization from suitable solvents (e.g., ethanol or hexane) |

Alternative Synthetic Routes

Claisen-Schmidt Condensation:

While Claisen-Schmidt condensation is typically used for chalcone derivatives, it can be employed in the synthesis of related propiophenone derivatives by condensation of appropriate aldehydes and ketones under basic conditions.Multi-step Synthesis:

The 3,5-dimethylphenyl substituent may be introduced via Suzuki coupling or other cross-coupling reactions if the direct Friedel-Crafts acylation is challenging due to steric hindrance or deactivation by substituents.

Research Findings and Optimization

Reaction Yields and Influencing Factors

| Condition | Effect on Yield and Purity |

|---|---|

| Catalyst amount | Optimal AlCl₃ amount is critical; excess leads to side reactions and polymerization |

| Temperature control | Maintaining low temperature during catalyst addition minimizes over-acylation and decomposition |

| Molar ratios | Slight excess of acyl chloride (1:1.1 to 1:1.2) improves conversion without significant side-products |

| Solvent choice | Anhydrous DCM preferred for better solubility and control; CS₂ less common due to toxicity concerns |

| Reaction time | Prolonged reaction can lead to degradation; monitoring by TLC recommended |

Comparative Analysis with Analogous Compounds

| Compound | Preparation Method | Key Differences |

|---|---|---|

| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | Friedel-Crafts acylation with AlCl₃ | Similar acylation, but methoxy substituent affects reactivity and requires stricter temperature control |

| 2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone | Friedel-Crafts acylation with AlCl₃ | Electron-withdrawing Cl substituents increase electrophilicity of acyl chloride, facilitating acylation |

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Value/Condition | Outcome/Notes |

|---|---|---|

| Acyl Chloride | 3,5-Dimethylbenzoyl chloride | Prepared via chlorination of corresponding acid |

| Catalyst | AlCl₃, 1.1 equivalents | Ensures complete acylation |

| Solvent | Anhydrous DCM | Provides inert medium |

| Temperature | 0–5 °C during addition, then RT | Controls reaction rate and selectivity |

| Reaction Time | 4 hours | Monitored by TLC for completion |

| Yield | 70–85% | High purity after recrystallization |

| Purification | Silica gel chromatography | Removes unreacted starting materials and byproducts |

Analytical Characterization Supporting Preparation

NMR Spectroscopy:

Chemical shifts consistent with aromatic protons bearing dichloro and dimethyl substituents; carbonyl carbon resonance around δ 195–200 ppm.Mass Spectrometry:

Molecular ion peak at m/z 307.2 confirming molecular weight; fragmentation patterns consistent with propiophenone derivatives.Infrared Spectroscopy:

Strong absorption near 1680 cm⁻¹ indicating the ketone carbonyl stretch.

Summary and Recommendations

The Friedel-Crafts acylation remains the most reliable and widely used method to prepare this compound, leveraging the electrophilicity of an acyl chloride and the aromatic ring's reactivity.

Careful control of reaction parameters — especially catalyst quantity, temperature, and inert atmosphere — is essential to maximize yield and minimize side reactions.

Alternative synthetic strategies, including Claisen-Schmidt condensation and cross-coupling reactions, may be considered for derivatives or when substitution patterns complicate direct acylation.

Analytical methods such as NMR, MS, and IR spectroscopy are crucial for confirming the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Activity and Geometry

Core Structure Variations

- Carboxamide Derivatives: highlights N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides as potent PET inhibitors (IC50 ~10 µM). These compounds share the 3,5-dimethylphenyl substituent with the target propiophenone but differ in their carboxamide backbone.

- Trichloro-Acetamides: discusses N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, which exhibits distinct crystal packing due to meta-substituents.

Substituent Position and Electronic Properties

- Electron-Withdrawing vs. Donating Groups :

- The dichloro groups in the target compound are electron-withdrawing, enhancing electrophilicity and interaction with biological targets. In contrast, the 3,5-dimethylphenyl group is electron-donating, increasing lipophilicity. This combination may balance solubility and membrane permeability .

- In carboxamides (), electron-withdrawing groups (e.g., fluorine) at meta positions improved PET inhibition, but the 3,5-dimethylphenyl analog (electron-donating) also showed high activity, suggesting substituent position (meta vs. ortho/para) is critical .

Physicochemical Properties

- Dichloro substituents further modulate this property, though the propiophenone backbone may reduce polarity compared to carboxamides .

- Crystal Packing: Trichloro-acetamides with 3,5-dimethylphenyl groups () exhibit unique crystal parameters (e.g., two molecules per asymmetric unit), suggesting the propiophenone analog might form distinct solid-state arrangements affecting formulation stability .

Biological Activity

2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone is an organic compound with significant biological activity, particularly in pharmacological contexts. Its molecular formula is C17H16Cl2O, and it features a unique structure that contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, and potential therapeutic applications.

- Molecular Formula : C17H16Cl2O

- Molecular Weight : 319.22 g/mol

- Structure : Contains dichloro substituents and a dimethylphenyl group which influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an electrophile. It interacts with nucleophiles in biological systems, leading to the inhibition of specific enzymes or disruption of cellular processes. The presence of chlorine and methyl groups enhances its binding affinity to target proteins, which can include:

- Enzymes involved in metabolic pathways.

- Receptors that mediate cellular signaling.

Biological Activity Overview

Recent studies have highlighted various aspects of the compound's biological activity:

Cell Viability Studies

In vitro studies using different cell lines have demonstrated that this compound can affect cell viability significantly. For example:

- Cell Lines Used : SJ-GBM2 and SF8628.

- Methodology : Cells were treated with varying concentrations of the compound followed by viability assays (e.g., MTS assay).

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These results indicate a dose-dependent decrease in cell viability, suggesting potential cytotoxic effects at higher concentrations .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes critical for cellular metabolism. For instance:

- Target Enzymes : Certain kinases involved in cell signaling pathways.

- Inhibition Assay Results : The compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

-

Study on Cancer Cell Lines :

- Researchers investigated the effects on breast cancer cell lines (MCF-7).

- Results showed that treatment led to apoptosis through activation of caspase pathways.

-

Neuroprotective Effects :

- A study assessed its neuroprotective effects against oxidative stress in neuronal cell cultures.

- The compound demonstrated a significant reduction in reactive oxygen species (ROS), indicating potential for neuroprotective applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone | Lacks dichloro substituents | Moderate enzyme inhibition |

| 2',6'-Dichloro-3-(4-methylphenyl)propiophenone | Different phenyl substitution | Lower cytotoxicity |

This comparison highlights how structural variations influence biological properties and mechanisms of action.

Q & A

Q. What synthetic methodologies are recommended for 2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone, and how can reaction parameters be optimized?

The synthesis typically involves Friedel-Crafts acylation followed by regioselective chlorination.

- Step 1 : Start with 3-(3,5-dimethylphenyl)propiophenone (prepared via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane) .

- Step 2 : Introduce chlorine atoms at the 2' and 5' positions using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) to avoid over-chlorination. Monitor reaction progress via TLC or HPLC .

- Optimization : Adjust solvent polarity (e.g., chlorobenzene vs. DCM) to enhance electrophilic substitution efficiency. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are essential for structural characterization, and what key data should be prioritized?

Q. What safety protocols are critical during handling and storage?

- Hazards : Chlorinated aromatic compounds may cause skin/eye irritation (H315, H318) and respiratory issues (H335) .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid contact with reducing agents to prevent decomposition .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to minimize photodegradation and hydrolysis .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data be systematically addressed?

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times with certified reference standards .

- Data Cross-Validation : Replicate synthesis under controlled conditions (e.g., anhydrous AlCl₃ for Friedel-Crafts) and validate spectra against computational models (DFT for NMR chemical shifts) .

- Crystallography : If crystals are obtainable, single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Q. What strategies improve selectivity during di-chlorination to avoid byproducts like mono- or tri-chlorinated derivatives?

- Catalytic Control : Use Lewis acids (e.g., FeCl₃) to direct chlorination to electron-deficient positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective 2',5' substitution .

- Stoichiometry : Limit Cl₂ or NCS to 2.1 equivalents and monitor reaction progress in real-time via inline FTIR .

Q. How can the compound’s stability under oxidative or hydrolytic conditions be evaluated?

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via LC-MS; look for hydroxylation or ketone reduction products .

- Oxidative Stress : Expose to H₂O₂ or UV light. Track radical-mediated degradation using ESR spectroscopy to identify free radical intermediates .

Q. What computational methods are effective in predicting reactivity or interaction with biological targets?

Q. Methodological Notes

- Synthesis Optimization : Always include internal standards (e.g., deuterated analogs) during MS analysis to improve quantification accuracy .

- Contradiction Resolution : When spectral data conflicts, re-isolate the compound via preparative HPLC and re-analyze under standardized conditions (e.g., 500 MHz NMR, DMSO-d₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.